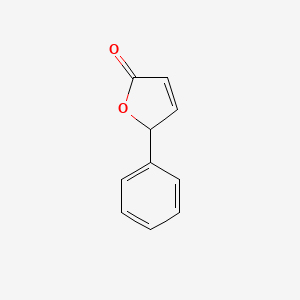

5-Phenylfuran-2(5H)-one

Description

Significance of γ-Lactones and Butenolides in Organic Chemistry and Chemical Biology

γ-Lactones are five-membered cyclic esters that are prevalent in nature and are recognized as important structural motifs in many biologically active compounds. rsc.orgacs.org Their derivatives are found in over 15,000 natural products, including antibiotics, antitumor agents, and flavorings. rsc.org The butenolide subclass, characterized by an unsaturated γ-lactone ring, is particularly noteworthy for its diverse biological properties, which include anti-inflammatory, anticancer, antiviral, and antimicrobial activities. rsc.orguwm.edu.pl This broad spectrum of bioactivity has made butenolides and their derivatives attractive targets for organic synthesis and drug development. researchgate.netrsc.org

Overview of 5-Phenylfuran-2(5H)-one as a Core Heterocyclic Structure

Within the butenolide family, this compound stands out as a key heterocyclic structure. smolecule.com Its molecular formula is C₁₀H₈O₂, and it has a molecular weight of approximately 160.17 g/mol . smolecule.com The compound features a furanone core with a phenyl substituent at the C5 position, a structural feature that significantly influences its chemical reactivity and biological profile. smolecule.com This scaffold serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. smolecule.com

Scope and Research Trajectories of this compound Investigations

Current research on this compound and its derivatives is multifaceted. Investigations span from the development of novel and efficient synthetic methodologies to the exploration of its chemical reactivity and the full extent of its biological potential. researchgate.netrsc.org A significant area of focus is its application as a precursor for the synthesis of other complex heterocyclic systems and as a scaffold for the development of new therapeutic agents. researchgate.net The study of its structure-activity relationships is crucial for designing new derivatives with enhanced or specific biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMKOLJFXKKWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967660 | |

| Record name | 5-Phenylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53138-45-7 | |

| Record name | 5-Phenyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53138-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053138457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Characterization

Synthetic Methodologies

Several synthetic routes to this compound have been reported in the literature. One common approach involves the cyclization of phenyl-substituted acetylenes with carbon monoxide under high pressure and temperature, often employing palladium or platinum catalysts to improve yield and purity. smolecule.com Another method is the acid-catalyzed lactonization of γ-hydroxycarboxylic acids. For instance, treatment of ethyl 2-oxo-4-phenylbut-3-enoate with concentrated hydrochloric acid in dioxane yields 5-phenylfuran-2(3H)-one, a tautomer of the target compound.

Multicomponent Reaction Approaches

Spectroscopic Characterization

The structural identity of this compound is unequivocally established through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of related furanone structures reveals characteristic signals for the aromatic phenyl protons, typically as multiplets in the region of 7.0-8.0 ppm. smolecule.com The protons on the furanone ring also show distinct chemical shifts. ¹³C NMR spectroscopy provides further confirmation, with signals corresponding to the carbonyl carbon of the lactone and the carbons of the phenyl and furanone rings. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of furanone derivatives is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the γ-lactone ring, typically appearing around 1770 cm⁻¹. smolecule.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak appearing at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₀H₈O₂. smolecule.com High-resolution mass spectrometry (HRMS) provides precise mass data for elemental composition verification. rsc.org

| Technique | Key Features and Typical Values | Reference |

|---|---|---|

| ¹H NMR | Phenyl protons: ~7.0-8.0 ppm (multiplet) | smolecule.com |

| ¹³C NMR | Lactone C=O: ~168-175 ppm | mdpi.com |

| IR | C=O stretch: ~1770 cm⁻¹ | smolecule.com |

| Mass Spectrometry | Molecular Ion (M⁺): m/z ~160 | smolecule.com |

Chemical Reactivity and Transformation of 5 Phenylfuran 2 5h One

Fundamental Reaction Pathways

The reactivity of 5-Phenylfuran-2(5H)-one is dictated by several fundamental pathways, including oxidation, reduction, electrophilic substitution on the phenyl ring, and nucleophilic attack on the lactone system.

Oxidation Reactions and Products

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide are known to oxidize furanone derivatives. smolecule.com For instance, the oxidation of related 4-phenylfuran-2(5H)-one has been shown to yield 4-phenylfuran-2,3-dione. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided results, it is expected that oxidation would target the furan (B31954) ring, potentially leading to ring-opened products or further oxidized furanone derivatives.

Reduction Reactions and Products

The reduction of this compound offers pathways to saturated lactones and other reduced products. Catalytic hydrogenation, typically employing hydrogen gas (H₂) with a palladium (Pd) catalyst, can reduce the double bond of the furanone ring to yield phenyl-substituted dihydrofurans. smolecule.com This process is a common method for the synthesis of γ-butyrolactones.

The use of hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) in the reduction of α,β-unsaturated lactones can be complex. NaBH₄ is a mild reducing agent that typically reduces aldehydes and ketones. masterorganicchemistry.com Its reactivity with α,β-unsaturated lactones can lead to either 1,2-reduction of the carbonyl group or 1,4-conjugate reduction of the double bond. masterorganicchemistry.comwikipedia.org For some α,β-unsaturated δ-lactones, a combination of CuCl and NaBH₄ in methanol (B129727) has been used for sequential 1,4- and 1,2-reductions to give the corresponding δ-lactols. organic-chemistry.org In the case of this compound, which is a γ-lactone, the outcome of NaBH₄ reduction would depend on the specific reaction conditions. The presence of additives can influence the selectivity of the reduction. For example, the Luche reduction, which uses CeCl₃ with NaBH₄, is known to favor 1,2-addition to the carbonyl group of unsaturated ketones. masterorganicchemistry.com

A study on the reduction of 5-phenylfuran-2-carbonyl chloride with sodium borohydride resulted in the formation of the corresponding alcohol, indicating the reduction of the acyl chloride functionality. sci-hub.se

Table 1: Reduction Products of this compound and Related Compounds

| Reactant | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| This compound | H₂/Pd | Phenyl-substituted dihydrofurans | smolecule.com |

| α,β-Unsaturated δ-lactones | CuCl, NaBH₄, Methanol | δ-Lactols | organic-chemistry.org |

| 5-Phenylfuran-2-carbonyl chloride | NaBH₄ | (5-Phenylfuran-2-yl)methanol | sci-hub.se |

Electrophilic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. smolecule.com Standard electrophilic substitution reactions such as nitration and halogenation can be performed, although the specific conditions must be controlled to avoid reactions on the furanone ring. For related furanone structures, reagents like bromine and nitric acid have been suggested for halogenation and nitration, respectively.

While direct nitration of the phenyl ring in this compound is not explicitly detailed, general methods for the nitration of aromatic compounds, such as using a mixture of nitric acid and sulfuric acid, could potentially be applied. semanticscholar.org Mild and heterogeneous conditions for phenol (B47542) nitration have also been developed using inorganic acidic salts and sodium nitrate. mdpi.com

Bromination of the furanone ring itself has been reported, leading to compounds like 3,4-Dibromo-5-phenylfuran-2(5H)-one. chemrxiv.orgcymitquimica.com This indicates the reactivity of the furanone core towards electrophiles.

Nucleophilic Addition and Ring-Opening Reactions

The electrophilic nature of the carbonyl carbon and the conjugated system in this compound makes it a target for nucleophilic attack. Nucleophiles such as amines and alcohols can add to the carbonyl group. smolecule.com

Reactions with nitrogen nucleophiles, such as hydrazine (B178648) and its derivatives, can lead to ring-opening or ring transformation products. For example, the reaction of 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine hydrate (B1144303) results in ring opening to form the corresponding acid hydrazides. researchgate.net Similarly, 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one reacts with benzylamine (B48309) to give an open-chain N-benzylamide at room temperature, while at reflux, it forms a 3-(4-nitrobenzylidene)-5-phenyl-1-benzyl-2(3H)-pyrrolone. researchgate.net With hydrazine hydrate, this compound undergoes ring opening to yield the corresponding acid hydrazide. researchgate.net These examples suggest that this compound would exhibit similar reactivity, where the furanone ring can be opened by strong nucleophiles.

Base-catalyzed hydrolysis with reagents like sodium hydroxide (B78521) would also lead to ring-opening, forming the corresponding γ-keto-carboxylic acid salt.

Table 2: Nucleophilic Reactions of Phenylfuranone Derivatives

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Benzylamine | Room Temperature | Open-chain N-benzylamide | researchgate.net |

| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Benzylamine | Reflux | 3-(4-Nitrobenzylidene)-5-phenyl-1-benzyl-2(3H)-pyrrolone | researchgate.net |

| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Hydrazine hydrate | - | Corresponding acid hydrazide | researchgate.net |

| 3-Arylazo-5-phenyl-2(3H)-furanones | Hydrazine hydrate | - | Corresponding acid hydrazides | researchgate.net |

Cycloaddition Chemistry

The conjugated π-system of furanones allows them to participate in cycloaddition reactions, acting as either the diene or dienophile component.

Dienolate Reactivity in Higher-Order Cycloadditions

5-Substituted-furan-2(3H)-ones, which are tautomers of 2(5H)-furanones, can be deprotonated at the α-position by a Brønsted base to form a dienolate. acs.orgresearchgate.net This dienolate can then act as a 2π-component in higher-order cycloaddition reactions, such as [8+2] cycloadditions with 8,8-dicyanoheptafulvene as the 8π-component. acs.orgresearchgate.net These reactions are of interest as they provide access to complex polycyclic structures. nih.govresearchgate.net

A study on the diastereoselective [8+2] cycloaddition of various 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene found that while furanones with alkyl and benzyl (B1604629) substituents at the 5-position reacted efficiently, 5-phenylfuran-2(3H)-one was unreactive under the established conditions. acs.orgnih.gov This lack of reactivity highlights the influence of the phenyl substituent on the electronic or steric properties of the dienolate intermediate.

The research in this area focuses on expanding the scope of these organocatalytic higher-order cycloadditions by exploring different dienolates and cycloaddition partners. rsc.org

Reactivity with Heptafulvenes

The reactivity of furanone systems in higher-order cycloaddition reactions, such as the [8+2] cycloaddition with heptafulvenes, is a subject of significant interest for the construction of complex polycyclic structures. nih.gov These reactions typically involve the generation of a dienolate from the furanone, which then acts as the 2π-component. acs.org

Research into the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene has been conducted under Brønsted base catalysis. nih.govacs.org This method has been successful for various 5-alkyl substituted furan-2(3H)-ones, yielding polycyclic γ-lactone derivatives. acs.org However, when 5-phenylfuran-2(3H)-one was employed as the substrate under the established reaction conditions, no product formation was observed. nih.govacs.org Attempts to re-optimize the conditions for this specific substrate were unsuccessful, suggesting that the phenyl substituent may hinder the reaction, possibly due to steric or electronic effects. acs.org

It is noteworthy that other isomers, such as 4-phenylfuran-2(5H)-one, have been reported to serve as substrates in [8+2] cycloadditions with heptafulvenes, highlighting the significant influence of substituent placement on the reactivity of the furanone core.

Table 1: Outcome of [8+2] Cycloaddition Attempt between 5-Phenylfuran-2(3H)-one and 8,8-Dicyanoheptafulvene

| Reactants | Catalyst/Conditions | Result | Source |

| 5-Phenylfuran-2(3H)-one and 8,8-Dicyanoheptafulvene | Brønsted base catalysis | No product formation observed | acs.org, nih.gov |

Derivatization Strategies for Structural Modification

The this compound scaffold can be modified at two primary locations: the furanone ring system and the phenyl substituent. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

The furanone core of this compound is amenable to various transformations, allowing for the introduction of new functional groups and the alteration of its fundamental structure. Key reactions include oxidation, reduction, and substitution. smolecule.com

Oxidation and Reduction : The furanone ring can be oxidized to yield phenyl-substituted furanones or reduced to form phenyl-substituted dihydrofurans using standard reagents. smolecule.com

Substitution : Electrophilic substitution reactions can introduce functional groups onto the furan ring. smolecule.com For instance, bromination can lead to the formation of compounds like 3,4-Dibromo-5-phenylfuran-2(5H)-one. cymitquimica.com

Palladium-Catalyzed Cyclization : More complex functionalization can be achieved through palladium-catalyzed reactions. For example, the cyclization of 2,3-allenoic acids in the presence of allenes and a palladium acetate (B1210297) catalyst can produce highly substituted furanone derivatives, such as 3-Methyl-4-(1'-bromohept-2'(Z)-en-2'-yl)-5-phenylfuran-2(5H)-one. acs.org This method demonstrates the capacity to introduce intricate side chains at the C3 and C4 positions of the furanone ring. acs.org

Table 2: Examples of Functionalization at the Furanone Ring

| Starting Material | Reagents/Conditions | Product | Source |

| This compound | Bromine | 3,4-Dibromo-5-phenylfuran-2(5H)-one | cymitquimica.com |

| 2,3-Allenoic acid, Allene | Pd(OAc)₂, LiBr·H₂O, Benzoquinone | 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives | acs.org |

| This compound | Oxidizing agents (e.g., KMnO₄) | Phenyl-substituted furanones | smolecule.com |

| This compound | Reducing agents (e.g., H₂/Pd) | Phenyl-substituted dihydrofurans | smolecule.com |

The phenyl group of this compound offers another site for structural modification, primarily through electrophilic aromatic substitution. smolecule.com This allows for the introduction of various substituents onto the aromatic ring, thereby modulating the electronic and steric properties of the entire molecule.

For example, derivatives have been synthesized where the phenyl ring is substituted with groups like trifluoromethyl. mdpi.com In one study, (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine (B1461242) was used as a precursor to generate a series of urea (B33335) derivatives. mdpi.com This indicates that functionalized phenyl precursors can be used to construct the furanone ring, or that the phenyl ring can be modified after the furanone core is established.

Table 3: Examples of Phenyl Group Functionalization in Furanone Derivatives

| Compound | Functional Group on Phenyl Ring | Synthetic Strategy | Source |

| 1-(Pyridin-3-yl)-3-((5-(4-(trifluoromethyl)phenyl)furan-2-yl)methyl)urea | -CF₃ | Synthesis from a pre-functionalized phenyl precursor | mdpi.com |

| 4-(5-((3-Phenylureido)methyl)furan-2-yl)benzoic Acid | -COOH | Hydrolysis of a corresponding ethyl ester derivative | mdpi.com |

This compound and its isomers are valuable building blocks for constructing more complex hybrid heterocyclic systems. These hybrid molecules, which incorporate multiple pharmacophoric units, are of interest for their potential biological activities. mdpi.comresearchgate.net

One common strategy involves the Knoevenagel condensation. For instance, 5-arylfuran-2(3H)-ones react with 4-oxo-4H-chromene-3-carboxaldehyde to yield (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones, effectively linking the furanone and chromone (B188151) ring systems. mdpi.comresearchgate.net

Another approach involves using the furanone ring as a latent precursor that can be opened and re-cyclized to form a different heterocyclic system. Studies have shown that 3-arylazo-5-phenyl-2(3H)-furanones can be converted into a variety of other heterocycles, including pyrazoles, pyridazinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, through reactions with nucleophiles like hydrazine hydrate. researchgate.netnih.gov Furthermore, domino reactions, such as the Pd-catalyzed Heck cyclization, have been used to fuse the furanone moiety with other ring systems, creating complex structures like 5-((2-(2-Chloroethyl)-5-phenylfuran-3-yl)methyl)-5-methylindolo[2,1-a]isoquinolin-6(5H)-one. rsc.org

Table 4: Examples of Hybrid Heterocyclic Systems from Furanone Precursors

| Furanone Precursor | Reaction Partner/Method | Resulting Hybrid System | Source |

| 5-Arylfuran-2(3H)-one | 4-Oxo-4H-chromene-3-carboxaldehyde | Furanone-Chromone hybrid | mdpi.com, researchgate.net |

| 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine hydrate | Pyridazinone | researchgate.net |

| 3-Arylazo-5-phenyl-2(3H)-furanone | Hydrazine hydrate, then cyclization reagents | Pyrazole (B372694), 1,3,4-Oxadiazole (B1194373), 1,2,4-Triazole (B32235) | researchgate.net |

| Furanone derivative | Pd-catalyzed Domino Heck Cyclization | Furan-Indoloisoquinoline hybrid | rsc.org |

Biological Activity and Mechanistic Elucidation of 5 Phenylfuran 2 5h One Derivatives

In Vitro Antimicrobial Activities

Furanone derivatives, including those related to 5-Phenylfuran-2(5H)-one, are recognized for their activity against a variety of microbial pathogens. nih.govijpsr.com The structural diversity within this class of compounds allows for a broad range of antimicrobial actions.

Derivatives of this compound have demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria. A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids exhibited potent inhibitory activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. nih.govbrieflands.com However, these specific derivatives showed no significant activity against the Gram-negative bacterium Escherichia coli at concentrations up to 64 µg/mL. nih.gov

Another derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone, known as F105, displayed MIC values of 10 mg/L against methicillin-susceptible S. aureus (MSSA) and 20 mg/L against MRSA. frontiersin.org This compound also demonstrated a synergistic effect when combined with conventional antibiotics like aminoglycosides. frontiersin.org Generally, the antibacterial activity of 2(5H)-furanone derivatives against S. aureus has been reported with MICs ranging from 4.65 mg/L to 16 mg/L. frontiersin.org

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | S. aureus RN 4220 | 2 µg/mL | nih.gov |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | S. aureus KCTC 503 | 4 µg/mL | nih.gov |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Multidrug-resistant S. aureus (MRSA) | 2-8 µg/mL | brieflands.com |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MSSA) | 10 mg/L | frontiersin.org |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MRSA) | 20 mg/L | frontiersin.org |

| 4-Phenylfuran-2(5H)-one Derivatives | Gram-positive bacteria | 2-4 µg/mL |

The antifungal potential of this compound derivatives has been evaluated against a range of fungal pathogens. Halogenated 3-phenyl-5-acyloxymethyl derivatives of 2(5H)-furanone were found to be effective against Candida albicans, with MIC values ranging from 0.5 to 2 µg/mL. semanticscholar.org Another 2(5H)-furanone derivative, F105, exhibited moderate direct antifungal activity (MIC 32–256 µg/mL) but significantly enhanced the efficacy of fluconazole (B54011) and terbinafine (B446) against drug-resistant C. albicans. semanticscholar.org

A series of 2,5-disubstituted-1,3,4-thiadiazoles containing a 5-phenyl-2-furan moiety demonstrated considerable fungicidal activity, particularly against the plant pathogen Phytophthora infestans. scienceopen.com Several of these compounds showed better efficacy than the commercial fungicides pyrimorph (B610360) and hymexazol. scienceopen.com For instance, compound I19, 2-(5-phenylfuran-2-yl)-5-phenyl-1,3,4-thiadiazole, had an EC50 value of 4.1 μg/mL against P. infestans. scienceopen.com Similarly, derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, synthesized from a furanone precursor, showed varying degrees of inhibition against plant pathogenic fungi like Fusarium oxysporum and Botrytis cinerea. nih.govresearchgate.net

Table 2: In Vitro Antifungal Activity of this compound Derivatives

| Compound Class/Derivative | Target Organism | Activity (EC50 / % Inhibition) | Reference |

|---|---|---|---|

| 2-(2-Chlorophenyl)-5-(5-phenylfuran-2-yl)-1,3,4-thiadiazole (I20) | Phytophthora infestans | 13.5 µg/mL | scienceopen.com |

| 2-(5-Phenylfuran-2-yl)-5-phenyl-1,3,4-thiadiazole (I19) | Phytophthora infestans | 4.1 µg/mL | scienceopen.com |

| 2-(4-Fluorophenyl)-5-(5-phenylfuran-2-yl)-1,3,4-thiadiazole (I10) | Phytophthora infestans | 7.4 µg/mL | scienceopen.com |

| 5-chloro-2-(2,4-difluorobenzyl)-6-phenylpyridazin-3(2H)-one (6d) | Fusarium oxysporum | 26.2% at 50 mg/L | researchgate.net |

| 5-chloro-2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (6c) | Botrytis cinerea | 9.4% at 50 mg/L | researchgate.net |

| Halogenated 3-phenyl-5-acyloxymethyl-2(5H)-furanones | Candida albicans | MIC: 0.5-2 µg/mL | semanticscholar.org |

The antimicrobial effects of this compound derivatives are attributed to several mechanisms of action. One of the primary proposed mechanisms is the disruption of the microbial cell membrane. uni-saarland.de Studies have shown that exposure of S. aureus to furanone derivatives can lead to the rupture of the cell membrane and subsequent leakage of cytoplasmic contents. researchgate.net

Enzyme inhibition is another key mechanism. Furanones can act as inhibitors of essential enzymes required for microbial survival. For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) was found to arrest the cell cycle in the S and G2/M phases in yeast, indicating interference with cellular replication processes. nih.gov

Furthermore, furanones are known to interfere with bacterial communication systems, a process known as quorum sensing (QS). nih.gov Natural furanones produced by the red algae Delisea pulchra are well-documented inhibitors of QS, preventing biofilm formation and virulence factor expression in various bacteria. nih.gov This suggests that synthetic furanone derivatives may also act by disrupting these signaling pathways, which is particularly relevant for combating biofilm-associated infections. nih.govfrontiersin.org

In Vitro Anticancer and Antiproliferative Activities

The furanone core is a structural motif present in numerous natural products with a wide array of biological effects, including anticancer activity. researchgate.net Consequently, synthetic derivatives of this compound have been a focus of research for developing new anticancer agents.

A variety of this compound derivatives have demonstrated significant cytotoxic effects against human cancer cell lines. Bis-2(5H)-furanone derivatives have shown notable activity; for example, one such compound exhibited an IC50 value of 12.1 μM against C6 glioma cells while showing low toxicity to normal human cells. researchgate.netnih.gov Another derivative was particularly effective against MCF-7 breast cancer cells with an IC50 of 14.35 μM. researchgate.net

Similarly, 4,5-diaryl-3(2H)-furanones have been identified as potent cytotoxic agents. nih.govnih.gov A derivative with a fluorine substitution demonstrated cytotoxicity against MCF-7 and HSC-3 (squamous cell carcinoma) cell lines with IC50 values of 10 μM and 7.5 μM, respectively. nih.govnih.gov Silyl derivatives of 3,4-dibromo-5-hydroxyfuran-2(5H)-one also showed potent antiproliferative activity, especially against colon cancer cell lines. mdpi.com One of the most active compounds, bearing a TBDMS group, had an IC50 of 1.3 μM in the HCT-116 colon cancer cell line. mdpi.com Furthermore, crude extracts containing 2(5H)‑Furanone have shown inhibitory effects against several cancer cell lines, including A-549 (lung), HeLa (cervical), and BT-549 (breast). spandidos-publications.com

Table 3: In Vitro Anticancer Activity of this compound Derivatives

| Compound Class/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 μM | nih.gov |

| Bis-2(5H)-furanone derivative (5k) | MCF-7 (Breast) | 14.35 μM | researchgate.net |

| F-derivative of -SOMe substituted 4,5-diaryl-3(2H)-furanone | MCF-7 (Breast) | 10 μM | nih.gov |

| F-derivative of -SOMe substituted 4,5-diaryl-3(2H)-furanone | HSC-3 (Squamous Cell Carcinoma) | 7.5 μM | nih.gov |

| 5-O-TBDMS-3,4-dibromo-furan-2(5H)-one (3a) | HCT-116 (Colon) | 1.3 μM | mdpi.com |

| 5-O-TIPS-3,4-dibromo-furan-2(5H)-one (3b) | HCT-116 (Colon) | 5.3 μM | mdpi.com |

| Methanol (B129727) extract containing 2(5H)-Furanone | HeLa (Cervical) | 33.136 µg/ml | spandidos-publications.com |

| Methanol extract containing 2(5H)-Furanone | MCF-7 (Breast) | 36.237 µg/ml | spandidos-publications.com |

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Several studies have shown that these compounds can trigger apoptosis and cause cell cycle arrest in cancer cells. nih.govspandidos-publications.com

For instance, a bis-2(5H)-furanone derivative was found to induce cell cycle arrest at the S-phase in C6 glioma cells, while another derivative caused arrest at the G2/M phase in MCF-7 cells. researchgate.netnih.gov Methanolic extracts containing 2(5H)-furanone also induced G2/M phase arrest in HeLa cells and promoted apoptosis, as indicated by changes in the Bax/Bcl-2 ratio and increased levels of caspase-3. spandidos-publications.com One furanone analogue was shown to induce apoptosis in insect cells through a caspase-dependent mitochondrial pathway and caused an accumulation of cells in the S and G2/M phases of the cell cycle. tandfonline.com

The underlying mechanisms for these effects are diverse. Some furanone derivatives are thought to inhibit the Eag-1 (ether-à-go-go-1) potassium channel, which is often overexpressed in cancer cells and plays a role in cell proliferation. ccij-online.org Inhibition of this channel can lead to a reduction in cancer cell growth. ccij-online.org Another important mechanism is the inhibition of the enzyme ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair. acs.orgacs.org Certain 2'-substituted-2'-deoxyribonucleotides, which are potent RNR inactivators, degrade in solution to form a methylene-3(2H)-furanone that can covalently modify and inactivate the enzyme, thus halting tumor cell growth. acs.orgacs.org

Interactions with Intracellular Molecular Targets (e.g., DNA binding, signaling pathways)

The biological effects of this compound and its derivatives are often initiated by their interaction with specific intracellular molecules, which can trigger cascades of cellular events. Research has identified several key molecular targets and signaling pathways modulated by this class of compounds.

Derivatives of the furanone scaffold have been found to interact with various enzymes and proteins, influencing critical cellular pathways. For instance, certain butyrolactone-type natural products that contain a 5-benzylidene-3-phenylfuran-2(5H)-one core have been identified as inhibitors of glutamic-oxaloacetic transaminase 1 (GOT1). semanticscholar.org The inhibition of GOT1 disrupts glutamine metabolism, a pathway crucial for the growth of certain cancer cells like pancreatic ductal adenocarcinoma (PDAC). semanticscholar.org Another significant target is the Src-homology 2 domain–containing phosphatase 2 (SHP2), a key signaling node in the extracellular signal–regulated kinase (ERK) pathway. nih.gov Novel furanylbenzamide molecules have been shown to inhibit both wild-type and oncogenic variants of SHP2, effectively decreasing the growth of cancer cells. nih.gov

Furthermore, derivatives such as (5-phenylfuran-2-yl)methanamine (B3023609) have been developed as inhibitors of human sirtuin 2 (SIRT2), a protein deacetylase considered a promising drug target in cancer and neurodegenerative diseases. mdpi.com The interaction of these compounds can also extend to ion channels; early studies showed that simple furanone derivatives could inhibit voltage-gated potassium channels (Eag-1) in cancer cells. smolecule.com Some 2,5-diphenylfuran (B1207041) derivatives have demonstrated the ability to bind to DNA, with binding affinities influenced by the substituents on the phenyl rings. acs.org These interactions highlight the diverse mechanisms through which furanone derivatives can exert their effects, from modulating metabolic enzymes and key phosphatases in signaling cascades to direct interactions with genetic material. semanticscholar.orgnih.govsmolecule.comacs.org

Table 1: Examples of Intracellular Molecular Targets of this compound Derivatives

| Derivative Class | Molecular Target | Biological Context | Reference(s) |

| 5-Benzylidene-3-phenylfuran-2(5H)-one | Glutamic-Oxaloacetic Transaminase 1 (GOT1) | Pancreatic Ductal Adenocarcinoma | semanticscholar.org |

| Furanylbenzamides | SHP2 Tyrosine Phosphatase | Leukemia, Triple-Negative Breast Cancer | nih.gov |

| (5-Phenylfuran-2-yl)methanamine | Human Sirtuin 2 (SIRT2) | Cancer, Neurodegenerative Diseases | mdpi.com |

| 2,5-Diphenylfurans | DNA | Antimicrobial, Anticancer | acs.org |

| Simple Furanones | Voltage-gated potassium channels (Eag-1) | Cancer | smolecule.com |

Anti-Inflammatory Effects

Derivatives of this compound have demonstrated notable anti-inflammatory properties, which are often linked to their ability to modulate key enzymes and signaling pathways involved in the inflammatory response. ontosight.ai The furanone ring is a structural motif found in compounds known to exhibit anti-inflammatory activity. researchgate.net

A primary mechanism for these effects is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed during inflammation and contributes to cancer development. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. Additionally, some furanone derivatives have been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory responses.

The anti-inflammatory action is also closely associated with the inhibition of phosphodiesterase 4 (PDE4). sci-hub.se PDE4 inhibitors increase the intracellular levels of cyclic AMP (cAMP), which in turn downregulates the inflammatory response by inhibiting the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), from immune cells. sci-hub.semdpi.com This modulation of inflammatory mediators makes furanone derivatives a subject of interest for conditions where inflammation plays a critical role. researchgate.netnih.gov

Antioxidant Properties and Radical Scavenging

The furanone structure is associated with potential antioxidant activity, including the ability to neutralize harmful free radicals. ontosight.ai Antioxidants protect cells from oxidative stress, a condition caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects. jmchemsci.com

The primary mechanism of antioxidant action for these compounds is radical scavenging. This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. jmchemsci.com Studies on related furanone compounds, such as isobenzofuranone derivatives, have demonstrated significant antioxidant activity by effectively scavenging DPPH free radicals. nih.gov Phenolic compounds, in particular, are known to exhibit strong antioxidant activity. nih.gov The ability of furanone derivatives to act as antioxidants suggests they may help mitigate cellular damage caused by oxidative stress. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Isobenzofuranone Derivatives

| Compound | Half DPPH Scavenging Concentration (SC₅₀) in mM | Reference |

| Isobenzofuranone Derivative 1 | 1.79 | nih.gov |

| Isobenzofuranone Derivative 2 | 4.10 | nih.gov |

| 4-Hydroxy-phenylacetic acid | 4.40 | nih.gov |

| 3,5-Dihydroxybenzoic acid | 1.73 | nih.gov |

| Vitamin C (Reference) | 0.216 | nih.gov |

Note: Data is for related isobenzofuranone structures to illustrate the antioxidant potential of the furanone class.

Enzyme and Receptor Modulatory Activities

The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. nih.gov When activated, it orchestrates a metabolic switch from ATP-consuming anabolic pathways to ATP-producing catabolic pathways to restore energy balance. nih.gov Certain derivatives related to this compound have been investigated for their ability to activate AMPK, suggesting a potential role in managing metabolic disorders.

For example, the pro-drug C13, which contains a phosphonate (B1237965) moiety, is designed to be cell-permeable. Once inside the cell, it is cleaved by esterases to release C2, an AMP analogue that is a potent allosteric activator of AMPK complexes containing the α1 catalytic subunit. nih.gov Unlike direct activators, some compounds, such as Ampkinone, can stimulate AMPK activity indirectly without altering the cellular AMP/ATP ratio. merckmillipore.com The activation of AMPK by these compounds can lead to downstream effects like the phosphorylation of key metabolic enzymes, highlighting a therapeutic avenue for conditions linked to metabolic dysregulation. nih.govmerckmillipore.com

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. ccjm.org Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. ccjm.org The this compound scaffold is a core component of a class of selective COX-2 inhibitors known as "coxibs". nih.govnih.gov

A prominent example is Rofecoxib, chemically known as 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone. nih.gov This compound is a potent and selective COX-2 inhibitor. nih.gov The structural basis for this selectivity lies in a side pocket present in the active site of COX-2, which is absent in COX-1 due to the substitution of a valine for a more bulky isoleucine residue. ccjm.org This difference allows the bulkier coxib molecules to bind preferentially to COX-2. ccjm.org Research into 4,5-diarylfuran-3(2H)-one derivatives has also yielded compounds with COX-2 inhibitory IC₅₀ values comparable to that of Rofecoxib, demonstrating the importance of the furanone core in designing selective COX-2 inhibitors. nih.gov

Table 3: COX-2 Inhibitory Activity of Selected Furanone Derivatives

| Compound | Target | IC₅₀ | Reference |

| Rofecoxib | COX-2 | Potent Inhibitor | nih.gov |

| 5-Aryl-2,2-dialkyl-4-phenylfuran-3(2H)-one derivatives | COX-2 | Comparable to Rofecoxib | nih.gov |

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). sci-hub.se The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which has a broad range of anti-inflammatory effects, including the suppression of cytokine release, such as TNF-α, from immune cells. sci-hub.senih.gov Consequently, PDE4 is a significant target for the development of new anti-inflammatory drugs. mdpi.com

A series of pyrazole (B372694) and triazole derivatives incorporating a 5-phenyl-2-furan functionality have been designed and synthesized as PDE4 inhibitors. nih.gov Bioassays confirmed that these compounds exhibited considerable inhibitory activity against the PDE4B isoform and were effective at blocking the release of TNF-α. nih.gov Molecular docking studies suggest that moieties like the 1,2,4-triazole (B32235) group can form key hydrogen bonds and π-π stacking interactions with the PDE4B protein, while the rest of the molecule extends into the catalytic domain, blocking the access of cAMP. nih.gov

Table 4: PDE4 Inhibitory Activity of Selected 5-Phenyl-2-furan Derivatives

| Compound Series | Moiety | Key Finding | Reference(s) |

| Pyrazole Derivatives | 5-Phenyl-2-furan | Exhibited inhibitory activity against PDE4B | nih.gov |

| Triazole Derivatives | 5-Phenyl-2-furan | Activity generally higher than pyrazole series | nih.gov |

| Phenyl Substituted Furan (B31954) Carboxylic Acids | 5-Phenylfuran | Potential as anti-inflammatory agents via PDE4 inhibition | sci-hub.se |

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmir.org This technique is widely used in drug design to understand how a ligand, such as a 5-phenylfuran-2(5H)-one derivative, might interact with a biological target, typically a protein or enzyme. jmir.org

Docking studies have been instrumental in identifying potential therapeutic targets for the furanone scaffold. For instance, derivatives of this compound have been virtually screened against a variety of enzymes and receptors implicated in different diseases. The primary goal of these simulations is to calculate the binding affinity and analyze the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. griffith.edu.au

Research has shown that furanone-based compounds are investigated for a wide range of biological activities. Docking studies have suggested that these compounds may act as inhibitors for several key enzymes. For example, pyrazole-furanone hybrids have been docked against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), indicating their potential as antimalarial agents. nih.govbenthamscience.com Other studies have explored furanone derivatives as potential inhibitors of ICAM-1 for cerebral malaria, CDK-5 in cancer, and vascular endothelial growth factor receptor (VEGFR), which is also a target in oncology. researchgate.netresearchgate.netresearchgate.net Furthermore, derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) have been docked into the active site of human sirtuin 2 (SIRT2), identifying them as potential inhibitors. mdpi.com These simulations provide a rational basis for the observed biological activities and guide the synthesis of more potent and selective compounds.

| Furanone Derivative Class | Protein Target | Associated Disease/Process | Docking Finding |

|---|---|---|---|

| Pyrazole-Furanone Hybrids | Plasmodium falciparum lactate dehydrogenase (PfLDH) | Malaria | Derivatives may act as PfLDH inhibitors. nih.govbenthamscience.com |

| (5-phenylfuran-2-yl)methanamines | Human Sirtuin 2 (SIRT2) | Cancer, Neurodegeneration | Compounds fit well within the induced hydrophobic pocket of SIRT2. mdpi.com |

| Benzimidazole-Furanones | Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | Docking scores corroborated with experimental anticancer activity. researchgate.net |

| Pyrazolone derivatives of Furanone | Cyclin-Dependent Kinase 5 (CDK-5) | Cancer | Strong binding affinity towards the CDK-5 enzyme was predicted. researchgate.net |

| Furan-2-yl-1H-pyrazoles | α-synuclein | Parkinson's Disease | Compounds may disrupt α-synuclein aggregation. griffith.edu.au |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of ligand-protein complexes. nih.gov Following molecular docking, MD simulations can validate the predicted binding poses and assess the stability of the interaction. nih.gov The simulation mimics physiological conditions, offering a dynamic view of the molecular interactions. nih.gov

For furanone derivatives, MD simulations have been employed to understand the behavior of the ligand within the binding site of its target protein. griffith.edu.auunimi.it For example, simulations of a furanone derivative complexed with the peroxisome proliferator-activated receptor γ (PPARγ) were used to assess the stability of the complex over a simulation time of 250 nanoseconds. unimi.it Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal how the protein and ligand conformations change and which residues are critical for the interaction. unimi.it

In another study, MD simulations suggested that a pyrazole-containing inhibitor, structurally related to furanones, establishes stabilizing hydrogen bonds with the peptide backbone of protein oligomers, burying itself into hydrophobic pockets. griffith.edu.au Such simulations are crucial for confirming that the docked compound remains stably bound to its target and for refining the understanding of the binding mechanism.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ajchem-b.comajchem-b.com DFT studies on this compound have provided deep insights into its electronic properties, reactivity, and stability. ajchem-b.comajchem-b.com These calculations can determine parameters such as total energy, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. ajchem-b.comajchem-b.com

A computational study comparing 2(5H)-furanone with its 5-methyl and 5-phenyl derivatives found that the introduction of the phenyl group significantly alters the electronic properties. ajchem-b.comajchem-b.com The results indicated that this compound possesses better reactivity and antioxidativity compared to the parent furanone. ajchem-b.comajchem-b.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and a smaller gap generally implies higher reactivity. researchgate.net DFT calculations revealed that the phenyl substitution leads to more favorable hardness and softness properties, suggesting its potential for various applications in biological systems. ajchem-b.com Other DFT studies have focused on the electron density delocalization across the conjugated system, which is enhanced by the phenyl group. smolecule.com

| Property | 2(5H)-Furanone | This compound | Significance |

|---|---|---|---|

| HOMO Energy (eV) | -10.04 | -9.13 | Indicates electron-donating ability. ajchem-b.comajchem-b.com |

| LUMO Energy (eV) | -2.15 | -2.50 | Indicates electron-accepting ability. ajchem-b.comajchem-b.com |

| Energy Gap (eV) | 7.89 | 6.63 | Smaller gap suggests higher reactivity. ajchem-b.comajchem-b.com |

| Dipole Moment (Debye) | 4.59 | 4.23 | Relates to the polarity of the molecule. ajchem-b.comajchem-b.com |

| Hardness | 3.95 | 3.32 | Lower hardness indicates higher reactivity. ajchem-b.comajchem-b.com |

| Softness | 0.13 | 0.15 | Higher softness indicates higher reactivity. ajchem-b.comajchem-b.com |

Data derived from a computational study by Ghanbari et al. ajchem-b.comajchem-b.com

In Silico Prediction of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods use computational models to predict the activity of new compounds based on their structural features.

For this compound and its analogs, SAR studies have been crucial in guiding the optimization of lead compounds. For example, research on 5-arylidene-2(5H)-furanone derivatives showed that the introduction of electron-withdrawing groups, such as halogen atoms or a nitro group, on the aromatic ring tended to increase cytotoxic activity against cancer cell lines. researchgate.net Conversely, another study on a different series of 5-arylated 2(5H)-furanones found no clear SAR based on the substitution pattern of the aromatic system for their specific anticancer activity. nih.gov

These computational approaches often involve generating a library of virtual compounds by modifying a core scaffold like this compound and then predicting their activity using docking or Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net For instance, SAR studies on (5-phenylfuran-2-yl)methanamine derivatives as SIRT2 inhibitors systematically explored different linkers and substituents on the phenyl ring to identify the most potent compounds. mdpi.com These in silico predictions help to prioritize which compounds should be synthesized and tested experimentally, saving time and resources. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation and stability of this compound is essential for predicting its interaction with biological targets.

Computational methods are used to determine the three-dimensional structure and conformational stability of furanone derivatives. smolecule.com Crystallographic analysis of related compounds has shown that the furanone ring typically adopts a planar conformation, which is influenced by conjugation effects. smolecule.com Theoretical studies, such as those using DFT, can calculate the thermodynamic stability of different tautomers or intermediates that may form during a reaction.

Furthermore, the stability of the molecule can be investigated under various conditions. For example, a study using DFT and matrix isolation IR spectroscopy investigated the catalytic effect of a single water molecule on the photochemical rearrangement of the related phenylperoxy radical. ucl.ac.uk The computations located several stable conformations of the radical-water complex, providing insight into how solvent molecules can influence reaction pathways and stability. ucl.ac.uk Predicted properties such as the collision cross-section (CCS), which relates to the shape and size of the molecule in the gas phase, can also be calculated to provide further conformational information. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.05971 | 129.3 |

| [M+Na]⁺ | 183.04165 | 137.9 |

| [M-H]⁻ | 159.04515 | 137.1 |

| [M+K]⁺ | 199.01559 | 136.9 |

Predicted Collision Cross Section (CCS) values for this compound. Data from PubChemLite. uni.lu

Applications in Advanced Organic Synthesis and Natural Product Chemistry

Role as a Key Building Block for Complex Heterocyclic Compounds

The furanone core of 5-phenylfuran-2(5H)-one serves as a robust scaffold for the construction of more elaborate heterocyclic systems. Organic chemists utilize it as a starting material or key intermediate to access a variety of molecular architectures, particularly those containing nitrogen and additional oxygen atoms.

Derivatives of this compound have been shown to be effective precursors for a range of azaheterocycles. For instance, research has demonstrated that 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one, a closely related derivative, can be converted into several heterocyclic systems through reactions with nitrogen-based nucleophiles. researchgate.net Depending on the reaction conditions, its reaction with benzylamine (B48309) can yield either an open-chain N-benzylamide or a 1-benzyl-3-(4-nitrobenzylidene)-5-phenyl-2(3H)-pyrrolone. researchgate.net Furthermore, treatment with hydrazine (B178648) hydrate (B1144303) opens the furanone ring to form an acid hydrazide, which is a key intermediate for synthesizing aminotriazoles and 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

The reactivity of the furanone ring also allows for its use in cascade reactions to build fused and highly substituted heterocyclic products. A one-pot, base-mediated reaction involving Morita–Baylis–Hillman (MBH) acetates and α-nitroacetophenone can produce highly functionalized nitrofurans. acs.org This methodology takes advantage of a cascade S'N2' reaction followed by an intramolecular Michael addition. acs.org Additionally, (5-phenylfuran-2-yl)methanamine (B3023609) derivatives have been synthesized and explored for their biological potential. mdpi.com These syntheses often involve multi-step routes, including Suzuki cross-coupling reactions to form the core phenyl-substituted furan (B31954), followed by condensation reactions to build larger, more complex structures. mdpi.com These examples underscore the role of the this compound framework as a foundational element in the divergent synthesis of complex molecules. smolecule.com

| Starting Furanone Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Benzylamine (refluxing conditions) | 1-Benzyl-3-(4-nitrobenzylidene)-5-phenyl-2(3H)-pyrrolone | researchgate.net |

| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Hydrazine hydrate | Acid hydrazide (precursor to aminotriazoles and 1,3,4-oxadiazoles) | researchgate.net |

| MBH acetates / α-nitroacetophenone | Base-mediated cascade reaction | Highly substituted nitrofurans | acs.org |

| (5-formylfuran-2-yl)boronic acid / substituted iodobenzenes | Suzuki coupling, then condensation with aromatic amines | (5-Phenylfuran-2-yl)methanamine derivatives | mdpi.com |

Utility in the Total Synthesis of Natural Products Incorporating Furanone Moieties

The furanone motif is a core structural component in a multitude of natural products that exhibit a wide array of biological activities. Consequently, the synthesis of molecules containing this ring system is a significant focus in natural product chemistry. While the direct application of this compound as a starting material in a completed total synthesis is not extensively documented in readily available literature, its structural class is of high importance. Reviews on the synthesis of natural products highlight the prevalence and significance of furofuranone motifs, indicating the general importance of furanone-based building blocks in this field. acs.org

The strategic value of the substituted furanone scaffold is evident in synthetic efforts toward analogues of complex natural products. For example, in studies related to Cribrostatin 6, a natural product with antimicrobial and anticancer properties, synthetic approaches have involved the creation of furanone analogues bearing various substituents, including phenyl groups. nih.gov This work aims to understand and improve the biological activity of the natural product's core structure, demonstrating the utility of phenyl-substituted furanones in the broader context of natural product chemistry and medicinal chemistry. nih.gov

Development of Novel Synthetic Methodologies

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methods in organic chemistry. Researchers have utilized this scaffold to explore and establish innovative reaction pathways.

One area of development involves thermal rearrangements of related precursors to generate the furanone core. An unusual thermal rearrangement of aminocyclobutenones has been shown to produce 5H-furanones. nih.gov This research also led to the discovery of an unprecedented metal-free C-H activation, resulting in the formation of dihydrofuropyridinones. nih.gov Such methodologies provide new routes to complex heterocyclic structures that are not accessible through traditional means.

The development of one-pot cascade reactions represents another significant advancement. A notable example is the regioselective synthesis of highly functionalized furans from Morita–Baylis–Hillman (MBH) adducts of nitroalkenes. acs.org This method employs a bi-nucleophile in a cascade S'N2' and intramolecular Michael addition sequence, leading to single regioisomers of synthetically useful nitrofurans. acs.org

Furthermore, the this compound structure has been used as a substrate to test the scope and limitations of new cycloaddition reactions. In one study, 5-phenylfuran-2(3H)-one was employed in an attempted [8+2]-cycloaddition with 8,8-dicyanoheptafulvene. acs.org Although the reaction was unsuccessful under the tested conditions, such findings are crucial for defining the boundaries and applicability of new synthetic protocols. acs.org

| Methodology | Key Precursor/Substrate | Description | Product Type | Reference |

|---|---|---|---|---|

| Thermal Rearrangement / C-H Activation | Aminocyclobutenones | Thermolysis of aminocyclobutenones leads to 5H-furanones, followed by a metal-free C-H activation. | Dihydrofuropyridinones | nih.gov |

| One-Pot Cascade Reaction | Morita–Baylis–Hillman (MBH) acetates and α-nitroacetophenone | A base-mediated cascade S'N2' reaction followed by an intramolecular Michael addition. | Highly substituted nitrofurans | acs.org |

| [8+2]-Cycloaddition | 5-Phenylfuran-2(3H)-one | Attempted cycloaddition with 8,8-dicyanoheptafulvene to explore reaction scope. | (Unsuccessful) | acs.org |

Advanced Spectroscopic and Structural Elucidation of 5 Phenylfuran 2 5h One and Its Derivatives

X-ray Crystallography for Planar Geometry and Reactivity Insights

X-ray crystallography stands as the most unambiguous method for determining the solid-state structure of molecules, providing precise coordinates of atoms in a crystal lattice. For derivatives of 5-phenylfuran-2(5H)-one, this technique has been instrumental in confirming their molecular geometry and offering insights into their reactivity.

Studies on various derivatives consistently reveal that the central furanone ring is essentially planar. nih.gov For instance, the crystal structure of N-(diethylcarbamothioyl)furan-2-carboxamide, a related furan (B31954) derivative, shows that the furan ring is almost coplanar with its substituent carboxamide group. researchgate.net This planarity is a key structural feature of the γ-lactone core.

In the case of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, X-ray analysis not only confirmed the planarity of the furanone ring (with a maximum atomic deviation of 0.031 Å) but also detailed the orientation of its substituents. nih.gov The analysis revealed that the mean plane of the furanone group is twisted by 8.2(4)° from the plane of the phenyl ring. nih.gov Such data on dihedral angles are crucial for understanding steric effects and the potential for intermolecular interactions. The precise bond lengths and angles obtained from crystallography are fundamental for computational modeling and for rationalizing the chemical reactivity of the furanone scaffold. The structure of other complex derivatives, such as 3-Methyl-4-(1'-bromohept-2'(Z)-en-2'-yl)-5-phenylfuran-2(5H)-one, has also been unequivocally confirmed by X-ray diffraction studies. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis (e.g., NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. One-dimensional techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbon atoms, respectively, allowing for the initial verification of the compound's backbone. mdpi.comsoton.ac.uk

For more complex structural problems, such as assigning stereochemistry or analyzing conformations, two-dimensional (2D) NMR techniques are employed. rsc.org Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively, which together allow for the complete assignment of the molecule's connectivity. rsc.orgrsc.org

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for determining stereochemistry and conformation. rsc.orgrsc.org NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. For example, in a study of related thiadiazole derivatives, a strong NOE correlation was observed between specific protons on adjacent phenyl rings, confirming they were cis to each other in an E-configuration around a double bond. nih.gov Conversely, the absence of an NOE signal between other protons confirmed a Z geometry elsewhere in the molecule. nih.gov This same principle is applied to furanone derivatives to distinguish between E and Z isomers of exocyclic double bonds or to determine the relative orientation of substituents on the furanone ring.

Electronic and Fluorescence Emission Spectroscopy for Molecular Interactions

Electronic (UV-Vis absorption) and fluorescence emission spectroscopy are used to probe the electronic structure of molecules and their interactions with their environment. For furan derivatives, these techniques are valuable for characterizing their optical properties, which are relevant to their use in materials science and as biological probes. ed.ac.ukresearchgate.net

Studies on 2,5-diaryl furans, which share the core furan structure, show that these molecules exhibit distinct UV-Vis absorption and fluorescence spectra with clear vibronic structures. ed.ac.ukacs.org This fine structure is indicative of a rigid and significantly coplanar molecular geometry, a finding that correlates well with results from X-ray crystallography. acs.org The emission spectra often mirror the absorption spectra, suggesting that there is no major change in molecular conformation upon electronic excitation. acs.org The specific wavelengths of maximum absorption (λ_max_) and emission (λ_em_) can be tuned by altering the substituents on the aromatic rings. ed.ac.uk

Furthermore, fluorescence spectroscopy is a sensitive method for studying molecular interactions. For instance, some furanone derivatives have been designed as ratiometric fluorescent probes that exhibit changes in their emission spectra upon binding to specific biological analytes. researchgate.net In another study, electronic and fluorescence emission spectra were used to demonstrate that a bis-2(5H)-furanone derivative can interact significantly with DNA isolated from glioma cells. researchgate.net

Circular Dichroism Spectroscopy for Chiral Features and DNA Interaction

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a property exhibited by chiral molecules. scispace.com It is an exceptionally sensitive technique for studying the secondary structure of chiral macromolecules like proteins and nucleic acids and for analyzing their interactions with other molecules. nih.govresearchgate.net

For derivatives of this compound that are chiral, CD spectroscopy can be used to characterize their chiral features. More significantly, it serves as a powerful tool to investigate their interactions with biological targets like DNA. researchgate.net The DNA double helix is itself a chiral structure and produces a characteristic CD spectrum, with a positive band around 275 nm and a negative band around 245 nm for the common B-form. scispace.com

A significant finding comes from a study on new bis-2(5H)-furanone derivatives, which demonstrated through CD spectroscopy that these compounds can significantly interact with DNA from C6 glioma cells. researchgate.net When a small molecule binds to DNA, it can perturb the DNA's structure, leading to changes in its CD spectrum. researchgate.netgmclore.org Such alterations, particularly in the 250-300 nm region dominated by the nucleic acid signal, are strong evidence of a binding event. researchgate.net The observed interaction suggests that DNA may be a potential biological target for these furanone derivatives, providing a mechanistic basis for their observed anticancer activity. researchgate.net The ability of CD spectroscopy to detect these interactions highlights its crucial role in probing the chiral recognition processes between small molecules and biological macromolecules. nih.gov

Compound Names Mentioned

Future Perspectives and Emerging Research Directions

Design of Next-Generation Furanone Derivatives with Enhanced Specificity

The development of new furanone derivatives with improved specificity is a key area of ongoing research. Scientists are focused on modifying the core structure of 5-Phenylfuran-2(5H)-one to enhance its interaction with specific biological targets while minimizing off-target effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives has provided insights into the structural requirements for potent and selective inhibition of human sirtuin 2 (SIRT2), a protein involved in cellular regulation. mdpi.com These studies have shown that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity. mdpi.com

Furthermore, the introduction of different functional groups can modulate the biological and physicochemical properties of the furanone core. For example, the substitution of an octyl group with a phenyl group in a related furanone was found to increase its cytotoxic effects, highlighting the importance of hydrophobic interactions in determining bioactivity. Conversely, the addition of alkyl groups to the furanone ring has been associated with reduced toxicity. researchgate.net The synthesis of novel furanone derivatives, such as those based on 3-(4-nitrobezylidine)-5-phenylfuran-2(3H)-one, is continually expanding the library of compounds available for screening and development. researchgate.net

Table 1: Examples of this compound Derivatives and Their Investigated Properties

| Derivative Name | Investigated Property | Reference |

|---|---|---|

| (5-Phenylfuran-2-yl)methanamine derivatives | SIRT2 inhibition | mdpi.com |

| 3-(4-Nitrobezylidine)-5-phenylfuran-2(3H)-one derivatives | Anticancer activity | researchgate.net |

| 5-Alkyl-substituted furanones | Reduced toxicity | researchgate.net |

Exploration of Novel Bioactive Targets and Mechanisms

While preliminary studies have pointed towards the antimicrobial and anticancer potential of this compound, a deeper understanding of its mechanisms of action and the identification of novel bioactive targets are critical for its therapeutic development. smolecule.com The compound's ability to disrupt bacterial cell membranes, inhibit enzymes, and induce apoptosis in cancer cells are areas of active investigation.

Recent research has also identified novel molecular targets for furanone derivatives. For example, certain (5-phenylfuran-2-yl)methanamine derivatives have been discovered to be potent inhibitors of human sirtuin 2 (SIRT2), suggesting a role in epigenetic regulation and a potential therapeutic avenue for diseases where SIRT2 is implicated. mdpi.com Additionally, new furanone derivatives have been synthesized and evaluated for their anticancer activity against specific cell lines, such as breast carcinoma (MCF-7), with some compounds showing promising results and low toxicity to normal cells. researchgate.net

Green Chemistry Approaches in Furanone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furanones to create more environmentally friendly and sustainable processes. researchgate.netnih.gov These approaches focus on the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netnih.gov

One notable green method involves the synthesis of γ-crotonolactone, a core structure of 2(5H)-furanones, through the oxidation of furfural, which can be derived from renewable biomass. researchgate.netnih.gov This process utilizes a mixture of hydrogen peroxide and acetic acid, which are less hazardous than traditional oxidizing agents. nih.gov Another approach employs a titanium silicate (B1173343) molecular sieve as a catalyst for the efficient synthesis of 5-hydroxy-2(5H)-furanone. rsc.org

Researchers have also developed eco-friendly protocols for synthesizing furanone-related structures, such as the use of simple organic acids to promote the formation of pyridazin-3(2H)-ones from mucohalic acids. researchgate.net Efforts are also being made to carry out reactions in benign solvents or under solvent-free conditions to minimize hazardous waste. acs.org

Table 2: Green Chemistry Approaches in Furanone Synthesis

| Method | Key Features | Reference |

|---|---|---|

| Oxidation of Furfural | Uses hydrogen peroxide and acetic acid; renewable starting material. | researchgate.netnih.gov |

| Catalytic Synthesis | Employs a titanium silicate molecular sieve catalyst. | rsc.org |

| Acid-Catalyzed Aldol Condensation | Involves a green methodology for a key reaction step. | acs.org |

Integration of AI and Machine Learning in Furanone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and their application to the study of furanones holds immense potential. renewablematter.eugu.se These computational tools can accelerate the discovery and development of new furanone derivatives by rapidly analyzing vast datasets and predicting molecular properties with high accuracy. gu.senih.gov

A data-driven machine learning approach has already been successfully used to discover potent inhibitors of LasR, a key protein in the quorum sensing pathway of Pseudomonas aeruginosa. researchgate.net This demonstrates the power of AI in identifying compounds that can modulate bacterial communication. As more data on the biological activities of furanones become available, the predictive power of these models will continue to improve, guiding future research efforts.

Expanding Applications Beyond Biomedical Fields (e.g., materials science, agrochemicals)

The utility of this compound and its derivatives extends beyond the biomedical field, with growing interest in their application in materials science and agriculture.

In materials science, furanones serve as valuable building blocks for the synthesis of more complex organic molecules and polymers. smolecule.com Their inherent reactivity and the potential for functionalization make them versatile precursors for creating novel materials with tailored properties. researchgate.net

In the field of agrochemicals, furanones have shown significant promise as insecticides and pest control agents. researchgate.netepa.govnih.gov The U.S. Environmental Protection Agency (EPA) has registered products containing furanones for use as insecticides, insect and mammal repellents, and mosquito larvicides. epa.gov Specific furanone derivatives have demonstrated insecticidal activity against agricultural pests such as Plutella xylostella (diamondback moth) and Myzus persicae (green peach aphid). sioc-journal.cn The search for more selective and less environmentally harmful agrochemicals is a driving force for the continued investigation of furanone-based compounds. nih.gov Furthermore, their unique aromatic properties have led to their use in the production of fine chemicals and fragrances. smolecule.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (5-Phenylfuran-2-yl)methanamine |

| Human sirtuin 2 (SIRT2) |

| 3-(4-Nitrobezylidine)-5-phenylfuran-2(3H)-one |

| (3Z)-3-((benzo Current time information in Bangalore, IN.researchgate.netdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one |

| γ-Crotonolactone |

| Furfural |

| 5-Hydroxy-2(5H)-furanone |

| Pyridazin-3(2H)-one |

| Mucohalic acids |

| LasR |

| Pseudomonas aeruginosa |

| Plutella xylostella |

Q & A

Q. 1.1. What are the primary synthetic routes for 5-Phenylfuran-2(5H)-one, and how do reaction conditions influence yield?

this compound is synthesized via cyclization of α,β-unsaturated ketones or oxidation of 5-phenylfuran precursors. For example, cyclization of 3-phenylacrylic acid derivatives under acidic conditions (e.g., H₂SO₄) yields the furanone core . Reaction optimization involves controlling temperature (80–120°C), solvent polarity (e.g., acetic acid or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Yields typically range from 40–70%, with impurities managed via recrystallization or column chromatography .

Q. 1.2. How is this compound structurally characterized, and what analytical techniques are critical?

Key techniques include:

- NMR Spectroscopy : ¹H NMR reveals distinct signals for the furan ring (δ 6.2–7.5 ppm) and phenyl substituents (δ 7.3–7.6 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 160.17 (C₁₀H₈O₂) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the furan and phenyl groups .

Q. 1.3. What are the common chemical reactions involving this compound in organic synthesis?

The compound undergoes:

- Nucleophilic addition at the α,β-unsaturated carbonyl position (e.g., Grignard reagents).

- Electrophilic aromatic substitution on the phenyl ring (e.g., nitration, halogenation).

- Ring-opening reactions with amines or alcohols to form dihydrofuran intermediates .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from substituent variations and assay conditions. Methodological approaches include:

- Comparative SAR Studies : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups at C-4) and test in standardized assays (e.g., MIC for antimicrobial activity) .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or AMPK .

- Meta-Analysis : Cross-reference data across studies using tools like SciFinder® with filters for assay type (e.g., in vitro vs. in vivo) .

Q. 2.2. What strategies optimize the enantioselective synthesis of this compound for chiral drug development?

Asymmetric synthesis employs:

- Chiral Catalysts : Jacobsen’s Mn(III)-salen complexes induce enantioselectivity (>80% ee) in epoxidation reactions .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to control stereochemistry .